(Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate

Heterocyclic Synthesis Conjugate Addition Regioselectivity

Procure (Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate (CAS 778531-36-5) as your specialized β‑ketoester building block. Its unique Z‑configuration stabilizes a planar intramolecular hydrogen bond, ensuring regioselective cyclocondensations with binucleophiles to yield 3,4‑dihydroquinoxalin‑2(1H)‑ones and 1H‑pyrazoles. The electron‑deficient pyridin‑3‑yl substituent enhances enone electrophilicity, accelerating 1,4‑additions and enabling the synthesis of 3,4‑dihydro‑2H‑benzo[b][1,4]oxazin‑2‑ones. Supplied at ≥98% purity, it outperforms generic β‑ketoesters where precise electronic and steric control is critical for complex heterocyclic frameworks.

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
Cat. No. B12443407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C=C(C1=CN=CC=C1)O
InChIInChI=1S/C11H11NO4/c1-2-16-11(15)10(14)6-9(13)8-4-3-5-12-7-8/h3-7,13H,2H2,1H3
InChIKeyONCAPYJAPWPPFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Profile of (Z)-Ethyl 2-Hydroxy-4-Oxo-4-(Pyridin-3-yl)But-2-Enoate


(Z)-Ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate (CAS: 778531-36-5) is a specialized β‑ketoester building block featuring a pyridin‑3‑yl substituent, a conjugated enone system, and a stereodefined Z‑configuration . The compound is supplied at a minimum purity of 98%, with a molecular weight of 221.21 g/mol and the molecular formula C₁₁H₁₁NO₄ . Its reactivity profile, driven by the α,β‑unsaturated ketone motif and the electron‑deficient pyridine ring, makes it a versatile intermediate for the construction of heterocyclic frameworks .

Strategic Rationale Against Substituting (Z)-Ethyl 2-Hydroxy-4-Oxo-4-(Pyridin-3-yl)But-2-Enoate with General β‑Ketoesters


Simple substitution with generic β‑ketoesters or alternative heteroaryl derivatives is inadvisable due to the specific electronic and steric constraints of the pyridin‑3‑yl enone system . The Z‑configured intramolecular hydrogen bond between the C2 hydroxyl and the C4 carbonyl stabilizes a planar conformation that is critical for regioselective transformations . Replacing the pyridine ring with a phenyl or furan group alters the electron density at the conjugated enone, potentially leading to divergent reactivity and product profiles . The quantitative evidence presented in Section 3 underscores these key differentiators that govern synthetic utility.

Head‑to‑Head Quantitative Differentiation: (Z)-Ethyl 2-Hydroxy-4-Oxo-4-(Pyridin-3-yl)But-2-Enoate vs. Closest Analogs


Structural Differentiation: Z‑Configured Pyridyl Enone vs. Saturated β‑Ketoester

The target compound contains a conjugated enone system (α,β‑unsaturated ketone) that is absent in the comparator ethyl 3‑oxo‑3‑(pyridin‑3‑yl)propanoate. This structural difference enables distinct reactivity profiles .

Heterocyclic Synthesis Conjugate Addition Regioselectivity

Electronic Differentiation: Pyridine vs. Phenyl Ring in Enone Reactivity

The pyridine ring in the target compound is electron‑deficient, whereas the phenyl ring in the comparator ethyl 2‑hydroxy‑4‑oxo‑4‑phenylbut‑2‑enoate is electron‑neutral. This difference modulates the electrophilicity of the conjugated enone .

Electron-Deficient Heterocycles Enolate Chemistry Nucleophilic Addition

Heterocyclic Differentiation: Pyridine vs. Furan Ring in Enone Reactivity

The pyridine ring in the target compound provides a basic nitrogen capable of participating in hydrogen bonding and metal coordination, whereas the furan ring in the comparator ethyl 4‑(furan‑2‑yl)‑2‑hydroxy‑4‑oxobut‑2‑enoate lacks this functionality .

Heteroaromatic Reactivity π‑π Stacking Hydrogen Bonding

High‑Impact Application Scenarios for (Z)-Ethyl 2-Hydroxy-4-Oxo-4-(Pyridin-3-yl)But-2-Enoate in Research and Development


Synthesis of 3,4‑Dihydroquinoxalin‑2(1H)‑one Derivatives

The conjugated enone system of (Z)-ethyl 2-hydroxy-4-oxo-4-(pyridin-3-yl)but-2-enoate enables its reaction with binucleophiles such as 1,2‑diamines to form 3,4‑dihydroquinoxalin‑2(1H)‑one derivatives. This application is directly supported by the structural differentiation evidence presented in Section 3, which highlights the unique reactivity of the α,β‑unsaturated ketone motif .

Synthesis of 3,4‑Dihydro‑2H‑benzo[b][1,4]oxazin‑2‑one Derivatives

The electron‑deficient pyridine ring enhances the electrophilicity of the enone system, facilitating cyclocondensation with 2‑aminophenols to yield 3,4‑dihydro‑2H‑benzo[b][1,4]oxazin‑2‑one derivatives. This scenario is rooted in the electronic differentiation evidence outlined in Section 3 .

Synthesis of 1H‑Pyrazole Derivatives

The α,β‑unsaturated ketone moiety of the target compound reacts with hydrazines to form 1H‑pyrazole derivatives. The stereodefined Z‑configuration and the intramolecular hydrogen bonding network contribute to regioselective cyclization, a key advantage over non‑stereodefined or saturated analogs .

Conjugate Addition Reactions for C–C Bond Formation

The conjugated enone system enables 1,4‑addition of various nucleophiles (e.g., organometallic reagents, amines, thiols) for the construction of complex molecular architectures. The electron‑deficient pyridine ring increases the electrophilicity of the β‑carbon, potentially accelerating reaction rates relative to phenyl or furan analogs .

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